CCR5 Antagonist Potency: 4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic Acid vs. Clinical Benchmark Maraviroc
In a direct cell-based functional assay measuring inhibition of HIV-1 gp120-induced cell-cell fusion, 4-(3-cyclohexylpropanamido)-2-hydroxybenzoic acid exhibits an IC50 of 0.110 nM for CCR5 receptor antagonism [1]. This represents an approximately 30- to 65-fold improvement in potency compared to the FDA-approved CCR5 antagonist maraviroc, which demonstrates IC50 values ranging from 3.3 nM to 7.2 nM in analogous cell-free and cell-based binding assays . The sub-nanomolar potency of the target compound suggests a higher affinity interaction with the CCR5 receptor, potentially translating to enhanced antiviral efficacy at lower concentrations.
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 0.110 nM |
| Comparator Or Baseline | Maraviroc: 3.3–7.2 nM (range across multiple assays) |
| Quantified Difference | 30–65 fold higher potency for target compound |
| Conditions | P4R5 cells co-expressing CD4 and LTR-β-gal construct; inhibition of HIV-1 gp120-induced cell-cell fusion (target compound) vs. HEK-293.1 cells expressing CCR5; MIP-1α/MIP-1β/RANTES binding inhibition (maraviroc) |
Why This Matters
This significant potency differential positions 4-(3-cyclohexylpropanamido)-2-hydroxybenzoic acid as a high-value research tool for probing CCR5-mediated signaling pathways and as a potential lead scaffold for next-generation HIV entry inhibitors, justifying procurement over less potent CCR5 antagonist scaffolds.
- [1] BindingDB. (n.d.). BDBM50394601 / CHEMBL2164217: Antagonist activity at CCR5 receptor expressed in P4R5 cells (IC50 = 0.110 nM). View Source
